
Bis(trimethylsilyl)bromomethane
Descripción general
Descripción
Bis(trimethylsilyl)bromomethane is a chemical compound with the molecular formula C7H19BrSi2 . It is also known by other names such as [bromo(trimethylsilyl)methyl]-trimethylsilane and Bis(trimethylsilyl)methyl Bromide .
Molecular Structure Analysis
The molecular weight of Bis(trimethylsilyl)bromomethane is 239.30 g/mol . The InChI representation of the molecule is InChI=1S/C7H19BrSi2/c1-9(2,3)7(8)10(4,5)6/h7H,1-6H3 . The molecule contains a total of 28 bond(s), including 9 non-H bond(s) and 2 rotatable bond(s) .Aplicaciones Científicas De Investigación
1. Synthesis of α-Bromovinylsilanes
Bis(trimethylsilyl)bromomethyllithium, derived from bis(trimethylsilyl)bromomethane, has been used in reactions with aldehydes to synthesize α-bromovinyltrimethylsilanes. These compounds, characterized by their α-bromovinyltrimethylsilane structure, have significant potential in organic synthesis due to their distinct chemical properties (Seyferth, Lefferts, & Lambert, 1977).
2. Formation of Metallacyclobutane Compounds
Research shows the reaction of bis(trimethylsilyl)bromomethyllithium with dimethyldihalo derivatives of silicon, germanium, and tin leads to the formation of metallacyclobutane compounds. This finding is crucial for understanding complex chemical reactions involving metals and organosilicon compounds (Seyferth & Lefferts, 1976).
3. Synthesis of Alkaline-Earth-Metal Bis(bis(trimethylsilyl)amides)
Alkaline-earth-metal bis[bis(trimethylsilyl)amides] of magnesium, calcium, strontium, and barium have been synthesized using bis[bis(trimethylsilyl)amido] tin (II). This process, involving transmetalation reactions, is significant for producing these metal amides, which have applications in various chemical syntheses (Westerhausen, 1991).
4. Preparation of Odorless Selenium and Sulfur Compounds
Bis[4-(trimethylsilyl)phenyl]diselenide and bis[4-(trimethylsilyl)phenyl]disulfide, derivatives of bis(trimethylsilyl)bromomethane, serve as odorless alternatives for commonly used diphenyl diselenide and diphenyl disulfide. These compounds are vital for creating odorless selenium(II) chloride and selenium(IV) trichloride with similar reactivity patterns to their phenyl counterparts (Patra et al., 2005).
5. Energy Storage Applications
Trimethylsilylated oligoethylene glycols, derived from bis(trimethylsilyl)bromomethane, have been used to create highly conductive electrolytes for energy storage applications. These compounds, when doped with lithium bis(trifluoromethanesulfonyl)imide, demonstrate exceptional conductivity and stability, making them suitable for use in advanced battery technologies (Zhang et al., 2008).
Safety And Hazards
Bis(trimethylsilyl)bromomethane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Propiedades
IUPAC Name |
[bromo(trimethylsilyl)methyl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19BrSi2/c1-9(2,3)7(8)10(4,5)6/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXGYPFZVNSVCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19BrSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471401 | |
| Record name | Bis(trimethylsilyl)bromomethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trimethylsilyl)bromomethane | |
CAS RN |
29955-12-2 | |
| Record name | Bis(trimethylsilyl)bromomethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trimethylsilyl)bromomethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



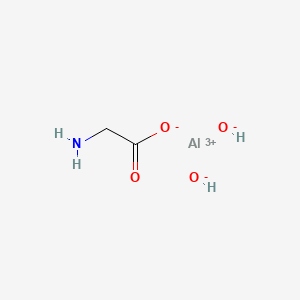
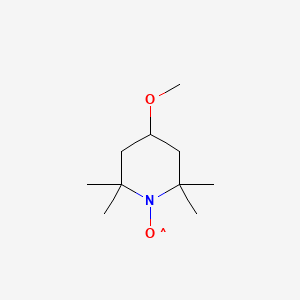
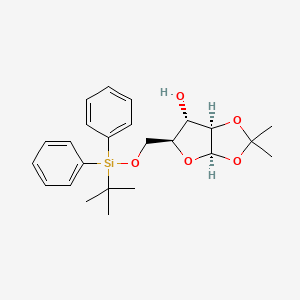
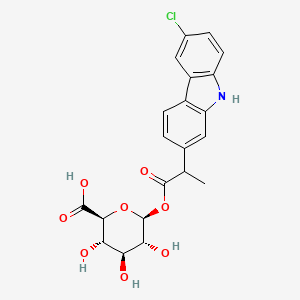
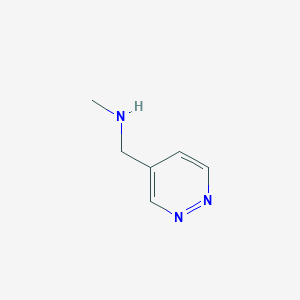
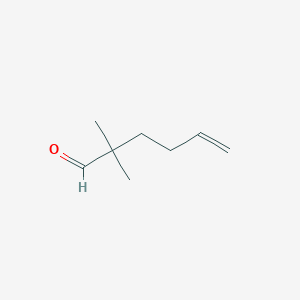
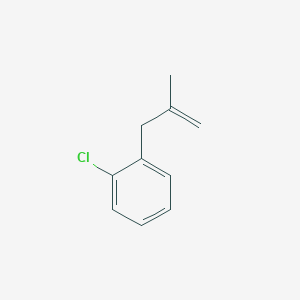
![7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1365128.png)

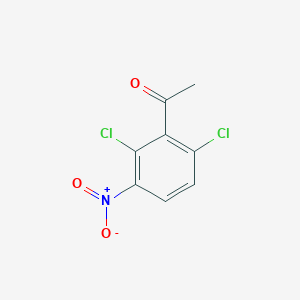
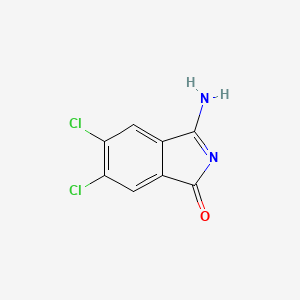
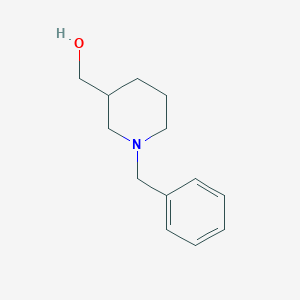
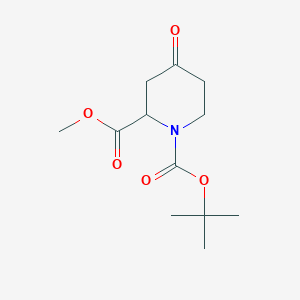
![Chloromethyl (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B1365146.png)